molecular formula C9H8O B1194528 2H-Chromene CAS No. 254-04-6

2H-Chromene

Cat. No.: B1194528
CAS No.: 254-04-6
M. Wt: 132.16 g/mol
InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
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Description

2H-Chromene, also known as 2H-1-benzopyran, is an important oxygen-containing heterocyclic compound. It is widely found in natural products, pharmaceutical agents, and biologically relevant molecules. This compound has significant applications in materials science and organic synthesis due to its versatile chemical properties .

Mechanism of Action

Target of Action

2H-Chromene is a type of chromene, which are important oxygen heterocycles . They are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have been found to target a variety of biological systems, exhibiting activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic . In particular, this compound derivatives have been found to target AcrB, a protein involved in bacterial multidrug resistance .

Mode of Action

The exact mode of action of this compound can vary depending on the specific derivative and biological target. It is known that these compounds interact with their targets in a way that leads to various biological effects . For example, some this compound derivatives have been found to exhibit unusual activities by multiple mechanisms .

Biochemical Pathways

The biochemical pathways affected by this compound also depend on the specific derivative and biological target. For instance, some derivatives have been found to affect pathways related to cancer, convulsions, microbial infections, cholinesterase activity, tuberculosis, and diabetes

Pharmacokinetics

Given its wide presence in natural products and pharmaceutical agents, it is likely that these properties have been optimized for bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action can be quite diverse, given its wide range of biological activities. For example, one study found that a certain this compound derivative induced a decrease in cell viability and an increase in apoptotic activity in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of biomass from phytoextraction processes has been proposed as a source of metallic elements for the synthesis of this compound, identified as environmentally friendly pesticides . This suggests that environmental factors can play a role in the synthesis and action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two major synthetic strategies have been developed for the preparation of 2H-Chromene:

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, a catalytic method using a resin-bound amine enables a convenient preparation of 2H-Chromenes .

Chemical Reactions Analysis

2H-Chromene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized derivatives.

    Reduction: Reducing agents can be used to convert this compound into its reduced forms.

    Substitution: This involves the replacement of one functional group in this compound with another.

Major products formed from these reactions include various functionalized derivatives of this compound, which have applications in different fields .

Properties

IUPAC Name

2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNSBQPICQTCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180051
Record name 1,2-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-04-6
Record name 2H-1-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BENZOPYRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

26.2 mg of compound [IV-1] (0.10 mmol) and 2.6 mg of the compound [I-1] (2.5 μmol) were dissolved in 1.25 mL of an acetonitrile solution of pyridine-N-oxide (0.02M, 0,025 mmol), followed by cooling to 0° C. To the resulting solution was added 44.0 mg of iodosylbenzene (0.20 mmol) all at once under a nitrogen atmosphere, followed by stirring at 0° C. for twenty four hours. Insoluble matters were filtered out through Celite, the filtrate was concentrated, and the residues were purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:2-4:6) to obtain the intended compound. (epoxide yield: 20. 1 mg (72%)) (asymmetric yield: 98% e.e.) (Daicel Chiralcel OJ, hexane-isopropanol=1:1, flow rate: 0.5 mL/min.)
[Compound]
Name
compound
Quantity
26.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
2.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
44 mg
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reactant
Reaction Step Two
[Compound]
Name
epoxide
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0 (± 1) mol
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reactant
Reaction Step Three
Name
hexane isopropanol
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

In 3 ml of anhydrous toluene, is dissolved 73 mg of 6-cyano-2,2-dimethyl-4-{1,2-dihydro-2-oxo-4-(1-phenoxythiocarbonyloxy-2-ethoxycarbonylethyl)-1-pyridinyl}-2H-benzo[b]pyran obtained in Example 32. Then, 45 mg of 2,2'-azobisisobutyronitrile and 80 mg of tri-n-butyltin hydride are added to the solution at room temperature, and the resulting mixture is reacted at 100° C. for 30 minutes. After the reaction, the reaction mixture is directly purified by silica gel column chromatography to obtain 42 mg of 6-cyano-2,2-dimethyl-4-}-1,2-dihydro-2-oxo-4-(2-ethoxycarbonylethyl)-1pyridinyl}-2H-benzo[b]pyran.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
6-cyano-2,2-dimethyl-4-{1,2-dihydro-2-oxo-4-(1-phenoxythiocarbonyloxy-2-ethoxycarbonylethyl)-1-pyridinyl}-2H-benzo[b]pyran
Quantity
73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The chromanone was dissolved in 400 ml. of dry ethyl ether, and 2.5 gm of lithium aluminum hydride was added in portions. The reaction was refluxed for 2 hours and then allowed to come to room temperature. The excess lithium aluminum hydride was destroyed by dropwise addition of water and 150 ml. of 4N HCl was added slowly to the reaction mixture. Stirring was continued for 15 minutes. The reaction mixture was extracted with ether and washed successively with 100 ml. of water, 100 ml. 5% sodium carbonate solution and 100 ml. saturated NaCl solution. The ethereal extract was dried over anhydrous sodium sulfate. Removal of the ether in vacuo gave 15.6 g of crude chromene.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2.5 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compound 4 is refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of an acid catalyst such as p-toluenesulfonic acid and camphor sulfonic acid, using a Dean-Stark apparatus, while removing liberated water, or the hydroxyl group of compound 4 is activated into acetyl, trifluoroacetyl, methanesulfonyl, trifluoromethanesulfonyl or p-toluenesulfonyl using acetic anhydride, trifluoroacetic acid, methanesulfonyl chloride, trifluoromethanesulfonyl chloride or p-toluenesulfonyl chloride and removing the activated hydroxy using a base such as triethylamine, N-methylmorpholine and diazabicycloundecene, particularly preferably diazabicycloundecene, to give a chromene (compound 5 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
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reactant
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reactant
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

The cyclisation is effected by dropwise addition of a solution of sodium t-amylate in toluene to the aforementioned phosphonium salt in suspension in the same solvent heated under reflux. After each addition, the yellow colouring of the phosphorane appears and then disappears almost immediately. After filtration of the sodium bromide, the toluene is evaporated and the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane.
[Compound]
Name
sodium t-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphorane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Chromene
Reactant of Route 2
2H-Chromene
Reactant of Route 3
2H-Chromene
Reactant of Route 4
2H-Chromene
Reactant of Route 5
2H-Chromene
Reactant of Route 6
Reactant of Route 6
2H-Chromene
Customer
Q & A

Q1: What is the basic structure of 2H-Chromene?

A1: this compound, also known as 2H-1-benzopyran, consists of a benzene ring fused to a heterocyclic pyran ring with a double bond at the 2,3 position.

Q2: Are there any notable spectroscopic characteristics of 2H-Chromenes?

A2: Yes, 2H-Chromenes exhibit characteristic signals in various spectroscopic techniques. For example, proton and carbon NMR spectroscopy are crucial for structural elucidation, often supplemented by techniques like NOESY and HMBC to determine connectivity and stereochemistry []. Additionally, IR spectroscopy helps identify functional groups present in the molecule.

Q3: What are the common synthetic routes to access 2H-Chromenes?

A3: Several methods have been developed for synthesizing 2H-Chromenes. Some common approaches include:

  • Base-catalyzed condensation: This classic method involves reacting 2'-hydroxyacetophenone with various carbonyl compounds in the presence of a base [].
  • Cyclocondensation: This method utilizes a phenol and an α,β-unsaturated carboxylic acid, often employing polyphosphoric acid as a catalyst [].
  • Dehydrohalogenation: This method involves the elimination of hydrogen halide from a suitable halogenated chroman precursor [].
  • Copper(II)-catalyzed alkynylation: This reaction directly couples this compound hemiketals with terminal alkynes, leading to 2,2-disubstituted 2-alkynylated 2H-chromenes [].
  • One-pot multicomponent reactions: These reactions allow for the efficient assembly of 2H-chromenes from simpler starting materials in a single reaction vessel [, ].

Q4: What are the reactive sites in the this compound molecule?

A4: The reactivity of 2H-Chromenes is primarily governed by the presence of the pyran ring. The double bond at the 2,3 position is susceptible to electrophilic attack, leading to ring-opening reactions. Additionally, the 4-position can undergo electrophilic substitution reactions [, , ].

Q5: Can you elaborate on the use of hypervalent iodine reagents in this compound chemistry?

A5: Hypervalent iodine reagents, such as hydroxy(tosyloxy)iodo]benzene [PhI(OH)OTs, HTIB], have shown interesting reactivity with 2H-Chromenes. These reagents can promote ring-expansion reactions, leading to benzofurans from 2,2-dimethyl-2H-chromenes, and ring-contraction reactions to form chromanes from dihydrobenzoxepines [].

Q6: What is the role of transition metal catalysts in this compound synthesis?

A6: Transition metals, particularly palladium and copper, have emerged as efficient catalysts for constructing this compound scaffolds. These catalysts enable various transformations, including cross-coupling reactions and cyclizations [, , ].

Q7: Are there any organocatalytic approaches to access 2H-Chromenes?

A7: Yes, organocatalysis has proven valuable in synthesizing 2H-Chromenes. For example, secondary amines have shown high efficiency in catalyzing cascade annulation reactions to produce 2H-Chromenes []. These reactions are often accelerated by microwave irradiation, leading to shorter reaction times and higher yields.

Q8: What are the key biological activities associated with this compound derivatives?

A8: 2H-Chromenes exhibit diverse biological activities, including:

  • Antibacterial and antifungal properties: Several this compound derivatives have demonstrated potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents [, , ].
  • Anticancer activity: Certain this compound derivatives have shown promising anticancer activity, particularly against specific cancer cell lines, suggesting their potential as anticancer drug candidates [, ].
  • Antioxidant activity: Some 2H-Chromenes exhibit antioxidant properties, suggesting their potential use in preventing oxidative stress-related diseases [].
  • Tyrosinase inhibition: Specific 2H-Chromenes, like Daedalin A, isolated from the fungus Daedalea dickinsii, have shown potent tyrosinase inhibitory activity, indicating their potential for treating hyperpigmentation disorders [].

Q9: How do structural modifications of 2H-Chromenes affect their biological activities?

A9: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. For instance, the presence of hydroxyl groups at specific positions on the chromene ring can significantly enhance tyrosinase inhibitory activity []. Similarly, the nature and position of substituents on the aromatic ring can influence the potency and selectivity of this compound-based endothelin-A receptor antagonists [].

Q10: What are some notable examples of this compound-based drug candidates?

A10: S-1255, a potent and selective endothelin-A receptor antagonist, represents a promising this compound-based drug candidate. This compound exhibits high binding affinity for the endothelin-A receptor and has shown promising results in preclinical studies [].

Q11: How is computational chemistry employed in this compound research?

A11: Computational methods are invaluable in understanding the reactivity, properties, and biological activities of 2H-Chromenes. Density Functional Theory (DFT) calculations provide insights into the electronic structure, preferred protonation sites, and reaction mechanisms []. Molecular modeling techniques, such as docking studies, aid in understanding ligand-receptor interactions and designing novel this compound derivatives with improved binding affinities [].

Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for 2H-Chromenes?

A12: Yes, QSAR studies have been conducted on 2H-Chromenes to correlate their chemical structures with their biological activities. For example, QSAR models have been developed to predict the cytotoxicity and tumor selectivity of 3-styryl-2H-chromenes against human oral squamous cell carcinoma (OSCC) cell lines []. These models can be useful tools in designing new this compound derivatives with enhanced biological profiles.

Q13: What are photochromic 2H-Chromenes, and how do they function?

A13: Photochromic 2H-Chromenes are fascinating compounds that undergo reversible color changes upon exposure to UV light. This phenomenon occurs due to the light-induced ring-opening of the pyran ring, forming colored open forms that revert to the closed, colorless form in the dark [, ].

Q14: What are some potential applications of photochromic 2H-Chromenes?

A14: Photochromic 2H-Chromenes hold potential applications in various fields, including:

  • Molecular switches: Their ability to switch between two distinct states upon irradiation makes them promising candidates for molecular switches [].
  • Ophthalmic lenses: 2H-Chromenes are extensively studied for their use in photochromic ophthalmic lenses, which darken automatically in sunlight and fade back to clear indoors [].
  • Smart materials: They are explored for developing smart materials with light-responsive properties [].

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